ethyl 3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylate
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Overview
Description
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is a complex organic compound that features a benzimidazole moiety Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclopentanecarboxylate Formation: The cyclopentanecarboxylate moiety is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Final Coupling: The final step involves coupling the benzimidazole core with the cyclopentanecarboxylate moiety under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methyl 3-(1H-1,3-benzimidazol-2-yl)-1,2,2-trimethyl-1-cyclopentanecarboxylate: A similar compound with a methyl ester instead of an ethyl ester.
3-(1H-1,3-benzimidazol-2-yl)-1,2,2-trimethyl-1-cyclopentanecarboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
ETHYL 3-(1H-1,3-BENZIMIDAZOL-2-YL)-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group can influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-22-16(21)18(4)11-10-12(17(18,2)3)15-19-13-8-6-7-9-14(13)20-15/h6-9,12H,5,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKQNGIWVZDPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(C1(C)C)C2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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